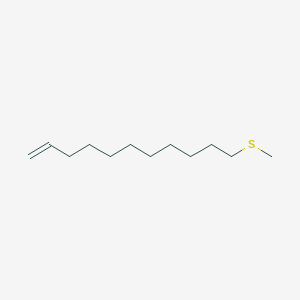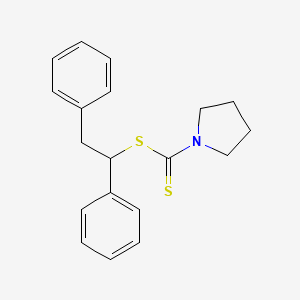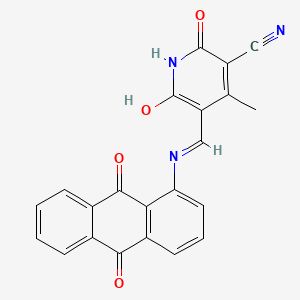![molecular formula C26H42O3 B14476656 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal CAS No. 66049-98-7](/img/structure/B14476656.png)
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a methoxy group and a hexadecyloxy group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexadecane.
Etherification: The 4-hydroxy group of 4-hydroxy-3-methoxybenzaldehyde is etherified with 1-bromohexadecane in the presence of a base such as potassium carbonate to form 4-(hexadecyloxy)-3-methoxybenzaldehyde.
Aldol Condensation: The resulting aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hexadecyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enoic acid
Reduction: 3-[4-(Hexadecyloxy)-3-methoxyphenyl]propan-1-ol
Substitution: Products vary based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the methoxy and hexadecyloxy groups.
3-(4-Methoxyphenyl)prop-2-enal: Similar structure but without the hexadecyloxy group.
4-(Hexadecyloxy)benzaldehyde: Lacks the prop-2-enal moiety.
Uniqueness
3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal is unique due to the presence of both methoxy and hexadecyloxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66049-98-7 |
|---|---|
Molekularformel |
C26H42O3 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
3-(4-hexadecoxy-3-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C26H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-25-20-19-24(18-17-21-27)23-26(25)28-2/h17-21,23H,3-16,22H2,1-2H3 |
InChI-Schlüssel |
XDFJIDPTBIPKMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)

![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)



